molecular formula C11H15N B13302676 1,2,3,4-Tetrahydro-3,6-dimethylquinoline

1,2,3,4-Tetrahydro-3,6-dimethylquinoline

Cat. No.: B13302676
M. Wt: 161.24 g/mol
InChI Key: FMWDJJKQRCYOMC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-3,6-dimethylquinoline is a chemical compound of interest in medicinal chemistry and organic synthesis research. The tetrahydroquinoline (THQ) scaffold is a privileged structure in drug discovery, known to be a key component in a wide range of biologically active molecules . This specific dimethylated derivative shares a core structure with compounds that exhibit diverse pharmacological activities, including serving as intermediates for the synthesis of more complex molecules . Researchers value this scaffold for its potential applications; similar THQ-based compounds have been explored as intermediates in the synthesis of CETP inhibitors for cardiovascular disease research and have demonstrated hepatoprotective effects in studies . The structure is also synthesized and investigated via reactions such as the Povarov reaction, which is a common method to construct the tetrahydroquinoline core . As with all compounds in this class, researchers are advised to conduct thorough characterization to confirm its structure, purity, and properties for their specific experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3,6-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-8-3-4-11-10(5-8)6-9(2)7-12-11/h3-5,9,12H,6-7H2,1-2H3

InChI Key

FMWDJJKQRCYOMC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)C)NC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline and Its Precursors

Chemo- and Regioselective Synthesis of 1,2,3,4-Tetrahydro-3,6-dimethylquinoline

The chemo- and regioselective synthesis of this compound is crucial to ensure the correct placement of the methyl groups and the saturation of the heterocyclic ring without affecting other parts of the molecule. A common and effective strategy involves a two-step process: the synthesis of the aromatic precursor, 3,6-dimethylquinoline, followed by its selective hydrogenation.

One of the most established methods for the synthesis of the quinoline (B57606) core is the Doebner-von Miller reaction. jptcp.commdpi.comrsc.org This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. jptcp.commdpi.comrsc.org For the synthesis of 3,6-dimethylquinoline, p-toluidine (B81030) serves as the aniline component. The α,β-unsaturated carbonyl compound required is typically crotonaldehyde (B89634). The reaction is generally catalyzed by strong acids such as hydrochloric acid or sulfuric acid. rsc.org

Another relevant method for the formation of the quinoline ring is the Skraup synthesis, which is a modification of the Doebner-von Miller reaction where glycerol (B35011) is used in place of an α,β-unsaturated carbonyl compound. wikipedia.org

Once 3,6-dimethylquinoline is obtained, the subsequent step is the selective reduction of the pyridine (B92270) ring to yield this compound. This transformation requires careful selection of catalysts and reaction conditions to avoid the reduction of the benzene (B151609) ring.

Cyclization Reactions for the Formation of the Tetrahydroquinoline Core

The formation of the tetrahydroquinoline core of this compound is often achieved through cyclization reactions that build the heterocyclic ring system. As mentioned, the Doebner-von Miller reaction is a classic example of such a cyclization. jptcp.commdpi.comrsc.org In this reaction, the initial step is the Michael addition of p-toluidine to crotonaldehyde. This is followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic 3,6-dimethylquinoline.

The Povarov reaction is another powerful tool for the synthesis of tetrahydroquinolines. acs.orgdicp.ac.cnresearchgate.netresearchgate.netnih.govsci-rad.commdpi.comresearchgate.net This is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. acs.orgdicp.ac.cnresearchgate.netresearchgate.netnih.govsci-rad.commdpi.comresearchgate.net To synthesize a 3,6-dimethyl substituted tetrahydroquinoline via this route, one could envision the reaction of an imine derived from p-toluidine and an appropriate aldehyde, with propene or a related alkene. The reaction is typically catalyzed by Lewis or Brønsted acids. acs.orgdicp.ac.cnresearchgate.netresearchgate.netnih.govsci-rad.commdpi.comresearchgate.net

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also been employed for the efficient construction of the tetrahydroquinoline scaffold. nih.gov These reactions can offer high atom and step economy.

Stereoselective Approaches to this compound

The presence of a stereocenter at the C3 position of this compound means that it can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer.

Asymmetric hydrogenation of the precursor, 3,6-dimethylquinoline, is a direct approach to obtaining enantiomerically enriched this compound. This requires the use of chiral catalysts, typically transition metal complexes with chiral ligands. dicp.ac.cn

Another strategy is the use of chiral auxiliaries in the cyclization step. For instance, in a Povarov-type reaction, a chiral amine or a chiral catalyst can be employed to induce stereoselectivity during the formation of the tetrahydroquinoline ring.

Furthermore, enzymatic resolutions can be applied to separate the enantiomers of a racemic mixture of this compound. wikipedia.orgresearchgate.netnih.govresearchgate.netunila.ac.id Lipases are commonly used enzymes for the kinetic resolution of racemic amines and their derivatives. wikipedia.orgresearchgate.netnih.govresearchgate.netunila.ac.id

Catalytic Methods in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of this compound, offering efficiency, selectivity, and milder reaction conditions.

Transition metal catalysis is predominantly used for the hydrogenation of 3,6-dimethylquinoline to its tetrahydro derivative. dicp.ac.cnnih.goviipseries.orgrsc.orgprinceton.edugatech.edu A variety of transition metals, including palladium, platinum, rhodium, ruthenium, and iridium, supported on various materials like carbon, alumina, or silica (B1680970), can be employed. researchgate.netrsc.orgnih.govnih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieve selective hydrogenation of the pyridine ring while preserving the benzene ring. researchgate.netrsc.orgnih.govnih.gov For asymmetric hydrogenation, chiral complexes of iridium and ruthenium with ligands such as BINAP and its derivatives have shown high efficacy. dicp.ac.cn

CatalystSubstrateProductConditionsYield (%)Enantiomeric Excess (ee %)Reference
[Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂2-Methylquinoline(R)-2-Methyl-1,2,3,4-tetrahydroquinolineToluene (B28343), 700 psi H₂, 25 °C, 18 h>9996 dicp.ac.cn
Pd/CQuinoline1,2,3,4-TetrahydroquinolineEthanol, 6 bar H₂, 100 °C, 18 hQuantitativeN/A (achiral) rsc.org
Co-amido complex6-Methylquinoline6-Methyl-1,2,3,4-tetrahydroquinoline (B1209702)THF, H₃N·BH₃ (2 equiv), 25 °C, 20 hExcellentN/A (achiral) nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydroquinolines. acs.orgresearchgate.netnih.govprinceton.edunih.govacs.orgnih.govnih.govrsc.orgnih.govresearchgate.netunibo.it Chiral Brønsted acids, such as phosphoric acids, and chiral amines are commonly used organocatalysts. sci-rad.com These catalysts can activate the substrates and control the stereochemical outcome of the reaction. For instance, in a Povarov reaction, a chiral phosphoric acid can catalyze the cycloaddition of an in situ-generated imine with an alkene to afford highly enantioenriched tetrahydroquinolines. sci-rad.com

CatalystReaction TypeSubstratesProductYield (%)Enantiomeric Excess (ee %)Reference
Chiral Phosphoric AcidThree-component Povarov ReactionAldehydes, Anilines, Benzyl N-vinylcarbamatecis-2,4-Disubstituted tetrahydroquinolinesGoodExcellent sci-rad.com
Chiral Bifunctional ThioureaMichael/Aza-Henry Tandem Reactionα,β-Unsaturated ketones, Imines, NitromethanePolysubstituted tetrahydroquinolinesUp to 98Up to >99 acs.org

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. nih.govresearchgate.net Enzymes such as imine reductases (IREDs) and dehydrogenases can be used for the asymmetric reduction of quinolines or the corresponding imine intermediates. researchgate.net For instance, the biocatalytic reduction of 3,6-dimethylquinoline using an appropriate oxidoreductase in the presence of a cofactor like NADPH can potentially yield enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydro-3,6-dimethylquinoline, depending on the enzyme's stereopreference. nih.gov

Another biocatalytic approach is the kinetic resolution of a racemic mixture of this compound. wikipedia.orgresearchgate.netnih.govresearchgate.netunila.ac.id Lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.orgresearchgate.netnih.govresearchgate.netunila.ac.id

EnzymeReaction TypeSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Imine Reductases (IREDs)Asymmetric ReductionProchiral 3,6-dihydro-2H-1,4-thiazinesChiral ThiomorpholinesHighUp to 99 researchgate.net
Candida antarctica Lipase B (CALB)Kinetic Resolution(±)-8-amino-5,6,7,8-tetrahydroquinoline(R)-enantiomer and acylated (S)-enantiomer~50>97 for both wikipedia.org

Multicomponent Reactions (MCRs) Towards this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. The Povarov reaction, a formal aza-Diels-Alder cycloaddition, is a prominent MCR for synthesizing tetrahydroquinoline scaffolds. eurekaselect.comwikipedia.org This reaction typically involves the condensation of an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. chem-station.comresearchgate.net

For the specific synthesis of this compound, a three-component Povarov-type approach can be envisioned. The key starting materials would be p-toluidine (to install the 6-methyl group), acetaldehyde (B116499) (as the precursor to the C2 and C3 atoms), and an electron-rich alkene such as propene or a vinyl ether. The reaction proceeds through the initial formation of an imine from p-toluidine and acetaldehyde, which is then activated by the acid catalyst. This activated iminium ion undergoes a stepwise electrophilic addition with the alkene, followed by an intramolecular electrophilic aromatic substitution to close the ring, yielding the desired tetrahydroquinoline structure. wikipedia.org The convergence and atom economy of this one-pot process make it a powerful alternative to traditional multi-step linear syntheses. eurekaselect.com

Table 1: Plausible Three-Component Povarov Reaction for this compound

ComponentRoleStructureContribution to Final Product
p-ToluidineAniline ComponentForms the aromatic ring, nitrogen atom, and the 6-methyl group.
AcetaldehydeAldehyde ComponentProvides the C2 and C4 atoms of the heterocyclic ring.
PropeneAlkene Component (Dienophile)Provides the C3 atom and the 3-methyl group.
Product This compound The final assembled molecule.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic design aims to reduce waste, minimize energy consumption, and utilize sustainable resources. These principles are being actively applied to the synthesis of heterocyclic compounds like tetrahydroquinolines.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute significantly to chemical waste. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a compelling solvent-free alternative.

The Povarov reaction has been successfully adapted to mechanochemical conditions. nih.gov In a typical setup, the reactants (aniline, aldehyde, and alkene precursor) and a solid catalyst are placed in a milling jar with grinding balls. The high-energy impacts generated by a vibratory ball mill provide the activation energy for the reaction, often leading to high yields in short reaction times without the need for any bulk solvent. nih.gov This approach not only aligns with green chemistry principles by eliminating solvent waste but can also provide access to different product selectivities compared to solution-phase reactions.

Table 2: Comparison of Conventional vs. Mechanochemical (Solvent-Free) Synthesis

ParameterConventional Solution-Phase SynthesisMechanochemical Synthesis (Ball Milling)
Solvent Requirement High (e.g., Acetonitrile, Dichloromethane)None or minimal (Liquid-Assisted Grinding)
Energy Input Thermal heating/coolingMechanical energy (friction, impact)
Reaction Time Can range from hours to daysOften significantly shorter (minutes to hours)
Waste Generation High (solvent, workup liquids)Low (minimal to no solvent waste)
Workup Procedure Often requires extraction and chromatographySimpler, often involves direct extraction of the product

The seventh principle of green chemistry encourages the use of renewable raw materials instead of depleting fossil fuels. The precursors for this compound can potentially be derived from biomass, representing a shift towards a more sustainable chemical industry.

Classic routes to this compound often involve the Doebner-von Miller or Skraup synthesis of the corresponding 3,6-dimethylquinoline, followed by catalytic hydrogenation. The key precursors for these syntheses are p-toluidine and crotonaldehyde.

p-Toluidine from Biomass : The aromatic precursor p-toluidine is industrially produced from toluene. Toluene is a component of the BTX (Benzene, Toluene, Xylene) aromatic fraction, which can be produced through the catalytic pyrolysis of lignin, a complex polymer that constitutes a major part of plant biomass. nih.govacs.org The bio-derived toluene can then be nitrated to p-nitrotoluene and subsequently reduced to p-toluidine using established chemical processes, including catalytic hydrogenation. rochester.edugoogle.com

Crotonaldehyde from Biomass : Crotonaldehyde is manufactured via the aldol (B89426) condensation of acetaldehyde. wikipedia.org Acetaldehyde can be sustainably produced through the oxidation of bio-ethanol, which is readily available from the fermentation of sugars derived from cellulosic or starch-based biomass. google.comresearchgate.net

Table 3: Precursor Sourcing: Petrochemical vs. Renewable Pathways

PrecursorConventional SourcePotential Renewable Pathway
p-Toluidine Toluene (from crude oil)Toluene (from catalytic pyrolysis of lignin) → Nitration → Reduction
Crotonaldehyde Acetaldehyde (from ethylene/fossil fuels)Bio-ethanol (from biomass fermentation) → Oxidation to Acetaldehyde → Aldol Condensation

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, enhanced safety for handling hazardous intermediates or running highly exothermic reactions, and straightforward scalability. researchgate.net This technology is particularly well-suited for multistep syntheses, where "telescoped" processes can be designed to link multiple reaction stages without the need for intermediate isolation and purification. researchgate.netacs.org

A telescoped continuous flow synthesis of this compound could be implemented in a two-stage process:

Quinoline Formation : In the first stage, p-toluidine and crotonaldehyde could be pumped through a heated reactor coil, possibly containing a solid-supported acid catalyst, to perform a Doebner-von Miller reaction to form 3,6-dimethylquinoline. The precise control over temperature and residence time in a flow reactor allows for optimization of yield and minimization of byproducts.

Continuous Hydrogenation : The output stream from the first reactor, containing the synthesized quinoline, would be directly mixed with a stream of hydrogen gas and passed through a second reactor—a packed-bed cartridge containing a heterogeneous hydrogenation catalyst like palladium on carbon (Pd/C). researchgate.net This step efficiently reduces the quinoline to the final this compound product. mdpi.com

This integrated approach enhances process efficiency, reduces manual handling, and allows for automated, on-demand production of the target compound. researchgate.netrsc.org

Table 4: Hypothetical Parameters for a Two-Stage Continuous Flow Synthesis

ParameterStage 1: Quinoline Synthesis (Doebner-von Miller)Stage 2: Catalytic Hydrogenation
Reactor Type Heated Packed-Bed Reactor (PBR) or Coil ReactorPacked-Bed Reactor (PBR)
Catalyst Solid Acid (e.g., Amberlyst-15)Palladium on Carbon (Pd/C)
Temperature 120 - 180 °C50 - 100 °C
Pressure 5 - 15 bar10 - 50 bar (H₂)
Residence Time 10 - 30 minutes2 - 10 minutes
Input Streams p-Toluidine, Crotonaldehyde, SolventOutput from Stage 1, Hydrogen (H₂)
Output Stream This compound in solvent

Reaction Mechanisms and Kinetic Studies of 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline Synthesis

Elucidation of Reaction Pathways for Key Synthetic Steps

The synthesis of 1,2,3,4-Tetrahydro-3,6-dimethylquinoline is typically achieved in two main stages: the formation of 3,6-dimethylquinoline followed by its catalytic hydrogenation.

The initial and most complex step is the synthesis of the quinoline (B57606) ring, for which the Skraup-Doebner-von Miller reaction is a classic and versatile method. This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of 3,6-dimethylquinoline, p-toluidine (B81030) would react with an appropriate α,β-unsaturated aldehyde or ketone.

A pivotal study on the mechanism of the Skraup-Doebner-von Miller reaction proposed a fragmentation-recombination pathway, challenging earlier theories. nih.gov This mechanism suggests that the aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. This adduct then fragments into an imine and the corresponding saturated ketone. These fragments subsequently recombine to form the quinoline product. nih.gov This pathway helps to explain the observed scrambling of isotopic labels in experimental studies. nih.gov

The key steps in the proposed mechanism are:

Conjugate Addition: The reaction initiates with a nucleophilic 1,4-addition of the aniline (e.g., p-toluidine) to the α,β-unsaturated carbonyl compound.

Fragmentation: The resulting amino ketone intermediate undergoes fragmentation to form an imine and a saturated ketone.

Recombination and Cyclization: The imine and ketone fragments then recombine through a series of steps, including condensation and cyclization, to form a dihydroquinoline intermediate.

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. acs.orgyoutube.com

The second major step is the reduction of the synthesized 3,6-dimethylquinoline to this compound. This is typically achieved through catalytic hydrogenation. nih.govmontana.edu This process involves the addition of hydrogen across the pyridine (B92270) ring of the quinoline molecule. The reaction is generally regioselective, with the nitrogen-containing ring being preferentially reduced over the benzene (B151609) ring. produccioncientificaluz.org

Kinetic Modeling of this compound Formation

Detailed kinetic modeling for the specific synthesis of this compound is not extensively reported in the literature. However, kinetic studies of the two main reaction types, the Doebner-von Miller synthesis and the catalytic hydrogenation of quinolines, provide a framework for understanding the factors that govern the reaction rates.

For the Doebner-von Miller reaction , the kinetics are complex due to the multiple steps and the harsh acidic conditions, which can lead to side reactions like polymerization of the carbonyl substrate. nih.gov The rate-determining step is believed to be the cyclization of the intermediate to form the dihydroquinoline ring. acs.org A general rate law for such multi-step acid-catalyzed reactions would likely show a dependence on the concentrations of the aniline, the carbonyl compound, and the acid catalyst.

For the catalytic hydrogenation of quinolines , kinetic models are more established. The reaction rate is influenced by several factors, including hydrogen pressure, temperature, catalyst loading, and the nature of the solvent. montana.edu A study on the hydrogenation of quinoline catalyzed by an osmium complex found the rate law to be:

r = {k₁K₁ / (1 + K₁[H₂])} [Catalyst] [H₂]²

This rate law suggests a complex mechanism where the active species is a hydrido-quinoline complex, and the rate-determining step is the second hydrogenation of a 1,2-dihydroquinoline (B8789712) intermediate. produccioncientificaluz.org For the hydrogenation of substituted quinolines, the electronic and steric effects of the substituents can significantly affect the reaction rate.

ParameterDescriptionTypical Influencing Factors
Reaction Order (with respect to quinoline)The power to which the concentration of the quinoline derivative is raised in the rate equation.Catalyst type, reaction conditions
Reaction Order (with respect to hydrogen)The power to which the concentration (or pressure) of hydrogen is raised in the rate equation.Catalyst surface coverage, pressure range
Activation Energy (Ea)The minimum energy required for the reaction to occur.Catalyst, specific reaction step
Rate Constant (k)A proportionality constant in the rate equation.Temperature, catalyst activity

Investigation of Intermediates and Transition States in Relevant Reactions

The investigation of transient species like intermediates and transition states is crucial for a deep understanding of the reaction mechanism.

In the Skraup-Doebner-von Miller synthesis , several key intermediates have been proposed. nih.govwikipedia.org The fragmentation-recombination mechanism suggests the formation of an imine and a saturated ketone as crucial fragmentation products. nih.gov Prior to aromatization, a 1,2-dihydroquinoline is a key intermediate. uop.edu.pk The cyclization step, which is often rate-determining, proceeds through a high-energy transition state involving an electrophilic attack of a carbocationic species on the electron-rich aromatic ring of the aniline derivative. masterorganicchemistry.com Computational studies on related electrophilic aromatic substitution reactions can provide insights into the geometry and energy of these transition states. researchgate.netorientjchem.org

For the catalytic hydrogenation of quinoline , the reaction is believed to proceed through a 1,2-dihydroquinoline intermediate. nih.gov Mechanistic studies have shown that the hydrogenation can occur via a stepwise H+/H- transfer process. acs.org The transition states in heterogeneous catalytic hydrogenation are complex and involve the interaction of the quinoline molecule with the catalyst surface and the adsorbed hydrogen atoms. The geometry of adsorption and the subsequent hydrogen transfer steps determine the stereochemical outcome of the reaction.

Role of Catalysts in Reaction Mechanisms

Catalysts play a vital role in both the synthesis of the quinoline precursor and its subsequent hydrogenation.

In the Skraup-Doebner-von Miller reaction , strong Brønsted acids (like sulfuric acid or hydrochloric acid) or Lewis acids are used as catalysts. wikipedia.orgsynarchive.com The acid catalyst serves multiple purposes:

It catalyzes the formation of the α,β-unsaturated carbonyl compound if it is generated in situ.

It protonates the carbonyl group, activating it for nucleophilic attack by the aniline.

It facilitates the cyclization step by promoting the formation of the electrophilic species that attacks the benzene ring.

It catalyzes the dehydration steps in the reaction sequence. youtube.com

For the hydrogenation of 3,6-dimethylquinoline , a variety of transition metal catalysts are effective. These include catalysts based on ruthenium, rhodium, iridium, and cobalt. nih.govacs.orgdicp.ac.cn The choice of catalyst can influence the reaction conditions (temperature and pressure) and the selectivity of the hydrogenation.

The general mechanism for catalytic hydrogenation involves:

Adsorption: Both the quinoline derivative and hydrogen adsorb onto the surface of the metal catalyst.

Activation: The catalyst facilitates the cleavage of the H-H bond in hydrogen.

Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the adsorbed quinoline molecule.

Desorption: The final this compound product desorbs from the catalyst surface.

The efficiency of the catalyst is dependent on its ability to facilitate these steps. For instance, a study on a ruthenium-based catalyst for quinoline hydrogenation highlighted the importance of an iodine additive for high reactivity. dicp.ac.cn Cobalt-amido cooperative catalysts have been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which are intermediates in the formation of tetrahydroquinolines. nih.gov

Reaction StageCatalyst TypeFunction
Quinoline Synthesis (Doebner-von Miller)Brønsted Acids (e.g., H₂SO₄, HCl)Protonation of carbonyl, catalysis of cyclization and dehydration.
Quinoline Synthesis (Doebner-von Miller)Lewis AcidsCoordination to carbonyl, activation for nucleophilic attack.
HydrogenationRuthenium-based catalystsActivation of H₂ and quinoline for hydrogenation.
HydrogenationRhodium-based catalystsEffective for hydrogenation under various conditions.
HydrogenationIridium-based catalystsUsed for asymmetric hydrogenation of quinolines. acs.org
HydrogenationCobalt-based catalystsCan be used for selective transfer hydrogenation. nih.gov

Structural and Conformational Analysis of 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline

Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 1,2,3,4-tetrahydro-3,6-dimethylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring would appear in the downfield region, with their splitting patterns influenced by the position of the 6-methyl group. The protons of the heterocyclic ring and the two methyl groups would resonate in the upfield region. The chemical shifts and coupling constants would provide valuable information about the connectivity and dihedral angles between adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the chemical environment of each carbon atom. The number of signals would confirm the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the hybridization and substitution of each carbon.

Based on data for related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702), the following table provides predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C2~47
C3~30
C4~26
C4a~128
C5~127
C6~135
C7~129
C8~114
C8a~144
3-CH₃~17
6-CH₃~20

Note: These are predicted values and may vary in an actual experimental spectrum.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be used to confirm the presence of key structural features.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations of the aromatic ring. The presence of the methyl groups would also give rise to specific C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum, which can be useful for confirming the substitution pattern of the benzene ring.

A study on 6-methyl-1,2,3,4-tetrahydroquinoline provides insight into the expected vibrational frequencies. nih.gov The following table summarizes some of the key expected vibrational modes for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3400-3300
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=C Aromatic Stretch1600-1450
C-N Stretch1350-1250

Mass Spectrometry for Structural Elucidation (beyond basic identification)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of the methyl groups and cleavage of the heterocyclic ring. Analysis of these fragments can provide valuable information for confirming the structure. A study of the mass spectra of various alkyl-substituted tetrahydroquinolines suggests that fragmentation is influenced by the position of the alkyl groups. mcmaster.ca

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound has been reported, data from related tetrahydroisoquinoline alkaloids have been published. mdpi.comnih.gov If suitable crystals of this compound could be obtained, X-ray diffraction analysis would reveal the preferred conformation of the tetrahydroquinoline ring in the solid state, as well as the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Conformational Isomerism and Dynamics of the Tetrahydroquinoline Ring System

The non-aromatic portion of the tetrahydroquinoline ring is flexible and can adopt several conformations. The most common conformations are the half-chair and the boat. The presence of the methyl group at the C3 position would be expected to have a significant influence on the conformational equilibrium of the ring.

Computational studies on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) have shown that the energy difference between various conformers can be small. researchgate.net For this compound, the 3-methyl group would likely prefer to occupy an equatorial or pseudo-equatorial position to minimize steric interactions with the rest of the ring. The dynamics of the ring, including the energy barriers to ring inversion, could be investigated using variable-temperature NMR spectroscopy and computational modeling.

Stereochemical Assignment and Chirality of this compound

The presence of a methyl group at the C3 position makes this compound a chiral molecule. tru.cayoutube.com This means that it can exist as a pair of non-superimposable mirror images, known as enantiomers (R and S).

The separation of these enantiomers would require chiral chromatography or resolution via the formation of diastereomeric salts. The absolute configuration of each enantiomer could be determined by X-ray crystallography of a single crystal or by comparison of experimental and calculated chiroptical properties, such as optical rotation and circular dichroism. The stereochemistry at the C3 position is expected to have a significant impact on the biological activity of the molecule, as is often the case with chiral compounds. nih.gov

Chemical Reactivity and Transformations of 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 1,2,3,4-tetrahydro-3,6-dimethylquinoline is highly activated towards electrophilic aromatic substitution (SEAr). This is due to the powerful electron-donating effect of the secondary amine's lone pair, which is delocalized into the aromatic system, and the moderate activating effect of the methyl group at the 6-position. These groups direct incoming electrophiles primarily to the ortho and para positions.

A thorough investigation into the nitration of the parent 1,2,3,4-tetrahydroquinoline (THQ) highlights the importance of the reaction conditions and the state of the nitrogen atom. researchgate.net In strongly acidic media, the nitrogen atom is protonated, forming an ammonium ion which is a deactivating, meta-directing group. However, if the nitrogen is protected with a group like acetyl or trifluoroacetyl, it remains an activating, ortho, para-director, leading to different regiochemical outcomes. researchgate.net For this compound, protecting the nitrogen would likely result in highly regioselective substitution at the 5- or 7-positions.

Table 1: Regioselectivity in the Nitration of N-Protected Tetrahydroquinoline Derivatives

N-Protecting GroupReaction ConditionsMajor Isomer PositionReference
None (Protonated)Acidic (e.g., HNO₃/H₂SO₄)7-nitro researchgate.net
TrifluoroacetylMild (e.g., HNO₃/Ac₂O)6-nitro researchgate.net

This table illustrates the directing effect of the nitrogen substituent on the parent THQ ring, a principle that applies to its dimethyl derivative.

Reactions at the Nitrogen Heteroatom: Alkylation, Acylation, and Oxidation

The nitrogen atom in this compound is a secondary amine, making it a nucleophilic center capable of undergoing various transformations.

Alkylation and Acylation: As a typical secondary amine, the nitrogen can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. These reactions are fundamental for modifying the compound's properties or for installing protecting groups prior to reactions on the aromatic ring.

Oxidation: The tetrahydroquinoline ring can be oxidized to form the corresponding aromatic quinoline (B57606). This dehydrogenation is a key transformation. researchgate.net Various oxidizing agents and catalytic systems can be employed. For instance, enzymatic strategies using monoamine oxidase (MAO-N) have been shown to effectively catalyze the biotransformation of tetrahydroquinolines into their aromatic quinoline counterparts. researchgate.net Care must be taken as overoxidation can sometimes lead to undesired byproducts like imine N-oxides. semanticscholar.org

Table 2: Representative Oxidation Reactions of the Tetrahydroquinoline Core

Reagent/CatalystProduct TypeReference
O₂ or H₂O₂Aromatic Quinoline researchgate.net
Monoamine Oxidase (MAO-N)Aromatic Quinoline researchgate.net
CuCl₂-O₂ SystemDihydroisoquinoline (from Tetrahydroisoquinoline) semanticscholar.org

Ring-Opening and Ring-Expansion Reactions of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline scaffold is generally stable. However, under specific conditions, reactions that modify the heterocyclic ring structure can be induced. While not common for the tetrahydroquinoline core itself, related domino reactions in similar systems can lead to ring expansion. For example, treatment of N-indanyl(methoxy)amines with organometallic reagents can initiate a domino sequence involving rearrangement and loss of methoxide to generate a ring-expanded imide, which upon further reaction yields a 2-substituted tetrahydroquinoline. nih.gov Another strategy involves the conversion of 1-indanone oximes to tetrahydroquinolines via a process that likely involves aryl migration to an electron-deficient nitrogen, effectively expanding the five-membered ring to a six-membered one. nih.gov Specific protocols for the ring-opening or expansion of this compound itself are not extensively documented, suggesting the high stability of this particular heterocyclic system.

Regioselective Functionalization of this compound

Achieving regioselectivity is a central challenge in the functionalization of complex molecules like this compound. Different strategies can target specific positions on either the aromatic or the heterocyclic part of the molecule.

Aromatic Ring Functionalization: As discussed under electrophilic substitution, the inherent directing effects of the amine and methyl groups can be exploited. Furthermore, protecting the nitrogen atom can fine-tune the electronic properties of the ring, enabling highly regioselective substitutions, such as nitration at a specific position. researchgate.net

Heterocyclic Ring Functionalization: While the aromatic ring is typically more reactive towards electrophiles, the saturated portion can also be functionalized. For example, α-lithiation of related N-protected 3,4-dihydroquinolin-2-ones, followed by quenching with an electrophile, allows for substitution at the C3 position. nih.gov

C-H Activation: Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of quinoline systems. mdpi.comnih.gov These methods can enable the introduction of functional groups at positions that are not accessible through classical electrophilic substitution reactions.

Dearomative Functionalization: An innovative approach for quinolines involves the dearomative hydroboration of the benzene ring. By selecting appropriate phosphine ligands, boron can be selectively introduced at either the 5,6- (vicinal) or 5,8- (conjugate) positions. nih.gov These organoboron intermediates are highly versatile and can be converted into a wide range of other functional groups, providing a modular pathway to complex, C(sp³)-rich scaffolds derived from the tetrahydroquinoline core. nih.gov

Role of this compound as a Ligand or Organocatalyst Precursor

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry and is also widely used in organometallic catalysis and materials science. mdpi.comnih.gov The nitrogen atom's lone pair and the π-system of the aromatic ring allow quinoline derivatives to act as effective ligands for a variety of metal centers.

This compound, as a derivative, shares this potential. The nitrogen heteroatom can serve as a Lewis basic site to coordinate with transition metals, forming catalysts for various organic transformations. The chiral center at the 3-position also means that enantiomerically pure forms of this compound could be used as chiral ligands or auxiliaries in asymmetric catalysis. Furthermore, tetrahydroquinoline derivatives are known to be precursors for antioxidants. semanticscholar.org The ability of the amine to be oxidized suggests a role in redox-based catalytic cycles or as a radical scavenger.

Computational and Theoretical Studies of 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1,2,3,4-Tetrahydro-3,6-dimethylquinoline. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Detailed studies on the closely related 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have utilized methods like Density Functional Theory (DFT) to optimize the molecular structure and analyze its electronic properties. researchgate.net Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For quinoline (B57606) derivatives, these calculations often show that the HOMO is localized on the electron-rich aromatic ring, while the LUMO is distributed across the ring system. researchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study hyperconjugative interactions and intramolecular charge transfer, providing a deeper understanding of the stability derived from electron delocalization. researchgate.net Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. An indicator of chemical reactivity, kinetic stability, and electronic transitions. nih.gov
Molecular Electrostatic Potential (MEP) A 3D plot of the electrostatic potential on the electron density surface. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net

| NBO Analysis | Analyzes the filled and unfilled orbitals to describe bonding and stability. | Reveals stabilizing interactions like hyperconjugation and charge transfer. researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the thermodynamics and kinetics of chemical reactions involving tetrahydroquinoline derivatives. By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction pathways and predict their feasibility.

For instance, theoretical studies on the nitration of N-protected tetrahydroquinolines have been performed to understand the regioselectivity of the reaction. researchgate.net These studies involve optimizing the geometries of various intermediates and transition states (σ-complexes) to determine the lowest energy pathway. researchgate.net Calculations showed that the preferred position of nitration depends on whether the reaction is performed on the neutral or N-protonated form of the tetrahydroquinoline ring. researchgate.net

DFT calculations are also employed to determine thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. nist.gov For the related compound 2,6-dimethylquinoline, calculations at the B3LYP/6-31+G(d,p) level of theory have shown excellent agreement with experimental calorimetric results, validating the accuracy of these computational methods. nist.gov Such calculations can be extended to this compound to predict its thermodynamic stability and reaction energetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD provides insights into conformational flexibility and intermolecular interactions. nih.gov

For tetrahydroquinoline derivatives, MD simulations are crucial for understanding how these molecules interact with biological targets, such as proteins. mdpi.commdpi.com In studies where tetrahydroquinolines were designed as enzyme inhibitors, 100-nanosecond MD simulations were used to assess the stability of the ligand-protein complex. mdpi.comresearchgate.net The root-mean-square deviation (RMSD) of the atoms is monitored throughout the simulation to confirm that the complex remains stable and that the ligand stays within the binding pocket. mdpi.com These simulations have shown that tetrahydroquinoline derivatives often adopt a stable "U-shaped" conformation when bound to their target. mdpi.com

High-level quantum chemistry calculations can also be used to perform a detailed conformational analysis. For the parent 1,2,3,4-tetrahydroquinoline, MP2 calculations have identified four stable conformations, consisting of two pairs of energetically equivalent enantiomers. rsc.org These calculations can also determine the energy barriers between different conformers, indicating the likelihood of conformational changes at a given temperature. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict various spectroscopic properties, which aids in the interpretation of experimental data and structural characterization of molecules like this compound.

DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(**), have been successfully used to calculate the vibrational spectra (Infrared and Raman) of 6-methyl-1,2,3,4-tetrahydroquinoline. researchgate.netnih.gov By performing a normal coordinate analysis, the calculated vibrational frequencies can be assigned to specific molecular motions, leading to a detailed interpretation of the experimental spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov While discrepancies can exist between calculated and experimental values due to solvent effects and intermolecular interactions, the predicted spectra are generally in good agreement and serve as a valuable tool for structural confirmation. researchgate.netnih.gov Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopy Type Computational Method Predicted Properties
Infrared (IR) & Raman DFT (e.g., B3LYP/6-311+G(**)) Vibrational frequencies and intensities. researchgate.netnih.gov
NMR GIAO ¹H and ¹³C chemical shifts. researchgate.netnih.gov

| UV-Vis | TD-DFT | Electronic transition energies and oscillator strengths (absorption wavelengths). nih.gov |

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Tetrahydroquinolines

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models rely on calculated molecular descriptors that quantify various physicochemical properties.

For a series of 40 tetrahydroquinoline derivatives acting as inhibitors for the enzyme LSD1, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a predictive relationship between the structure and inhibitory activity (pIC₅₀). mdpi.com The statistical quality of these models is often high, with good predictive power for new, untested compounds. mdpi.com

In a study on the cytotoxicity of tetrahydroisoquinoline derivatives (a related class of compounds), various chemical parameters, or descriptors, were calculated and correlated with the 50% cytotoxic concentration (CC₅₀). nih.govresearchmap.jp While little correlation was found with electronic properties like HOMO/LUMO energies, a good correlation was observed with descriptors related to molecular size and hydrophobicity, such as surface area, volume, and log P. nih.gov This highlights that for certain biological activities, steric and hydrophobic properties can be more influential than electronic properties. nih.gov

Table 3: Common Descriptors Used in QSRR/QSAR Studies of Tetrahydroquinolines

Descriptor Class Examples Relevance
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges Describe the electronic distribution and reactivity. nih.gov
Steric Molecular Weight, Surface Area, Volume, Width Quantify the size and shape of the molecule. nih.gov
Hydrophobic Log P Measures the lipophilicity, which affects membrane permeability and binding. nih.gov

| 3D-Field Based | CoMFA/CoMSIA fields (Steric, Electrostatic, etc.) | Spatially describe the interaction fields around the molecule. mdpi.com |

Applications of 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline in Synthetic Organic Chemistry and Materials Science

1,2,3,4-Tetrahydro-3,6-dimethylquinoline as a Chiral Building Block in Asymmetric Synthesis

The asymmetric synthesis of complex chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Chiral tetrahydroquinoline derivatives are of significant interest due to their presence in numerous biologically active compounds. While the broader class of tetrahydroquinolines has been extensively explored in asymmetric synthesis, specific research detailing the use of this compound as a primary chiral building block is not extensively documented in publicly available literature.

In principle, the chirality of this compound, arising from the stereocenter at the C3 position, makes it a potential candidate for use as a chiral auxiliary or a starting material in diastereoselective reactions. The methyl group at the C3 position could influence the stereochemical outcome of reactions at other sites of the molecule or in molecules to which it is temporarily attached as a chiral auxiliary. However, detailed studies demonstrating this specific application are not readily found. General methodologies for the asymmetric synthesis of tetrahydroquinoline derivatives often rely on chiral catalysts or other chiral auxiliaries to induce stereoselectivity in the formation of the tetrahydroquinoline ring itself.

Synthesis of Complex Organic Molecules Featuring the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is a fundamental structural motif in a wide array of natural products and synthetic molecules with significant biological activities. nih.gov The synthesis of complex molecules containing this scaffold is a testament to the versatility of this heterocyclic system. While there is a wealth of information on the synthesis of various substituted tetrahydroquinolines, specific examples of complex natural products or pharmaceuticals that are synthesized using this compound as a key intermediate are not prominently featured in the scientific literature.

One notable instance of a closely related structure is the synthesis of 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. This research demonstrates the successful incorporation of the 3,6-dimethyl-tetrahydroquinoline core into a more complex molecular architecture through a multi-component Povarov cycloaddition reaction. This suggests the feasibility of utilizing this compound and its precursors in the construction of diverse and complex organic molecules.

Integration of this compound into Polymeric Systems

The incorporation of functional organic molecules into polymeric systems is a rapidly advancing field, leading to the development of materials with tailored properties for a variety of applications. However, there is a notable absence of specific research on the integration of this compound into polymeric systems in the available scientific literature.

In theory, the secondary amine of the tetrahydroquinoline ring could serve as a reactive site for polymerization or for grafting onto existing polymer chains. For instance, it could react with monomers containing suitable functional groups, such as epoxides or acyl chlorides, to form new polymers. The aromatic ring also presents a site for potential functionalization, which could then be used for polymerization. Despite these theoretical possibilities, there are no specific studies that have explored the synthesis or properties of polymers containing the this compound moiety.

Role of this compound in the Formation of Mesoporous Materials

Mesoporous materials, with their high surface areas and ordered pore structures, have found applications in catalysis, separation, and drug delivery. The synthesis of these materials often employs organic molecules as templates or structure-directing agents. A thorough review of the scientific literature reveals no specific studies on the role of this compound in the formation of mesoporous materials.

The synthesis of mesoporous silica (B1680970), for example, typically utilizes surfactants or other amphiphilic molecules to direct the assembly of silica precursors into ordered structures. While nitrogen-containing organic compounds can sometimes play a role in templating, there is no evidence to suggest that this compound has been investigated for this purpose.

Applications in Advanced Organic Materials (e.g., electronic, optical materials)

The development of advanced organic materials for electronic and optical applications is a key area of modern materials science. While some quinoline (B57606) derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices, there is no specific research on the application of this compound in this field. researchgate.netmdpi.com

The electronic and photophysical properties of a molecule are highly dependent on its specific structure. The saturated portion of the tetrahydroquinoline ring in this compound disrupts the continuous conjugation that is often desirable for electronic and optical applications in its fully aromatic quinoline counterpart. While further functionalization could potentially impart useful properties, the base molecule itself is not a primary focus in the current literature on advanced organic materials.

Structure Activity Relationships Sar in 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline Derivatives for Chemical Functionality

Impact of Substitution Patterns on Reactivity and Selectivity

The substitution pattern on the 1,2,3,4-tetrahydroquinoline ring system is a critical determinant of its reactivity and the selectivity of its chemical transformations. The introduction of methyl groups at the C3 and C6 positions, as seen in 1,2,3,4-tetrahydro-3,6-dimethylquinoline, modulates the electron density of both the aromatic and heterocyclic rings, thereby influencing the outcomes of various reactions.

Conversely, the 3-methyl group, located on the heterocyclic portion of the molecule, primarily exerts a steric influence on reactions involving the nitrogen atom and the adjacent C2 and C4 positions. This steric hindrance can affect the rate and stereochemical outcome of reactions such as N-alkylation, N-acylation, and reactions at the C4 position. For instance, in reactions where the nitrogen atom acts as a nucleophile, the approach of bulky electrophiles may be impeded by the 3-methyl group.

The interplay between the electronic effect of the 6-methyl group and the steric effect of the 3-methyl group can be leveraged to control the selectivity of certain transformations. For example, in metal-catalyzed cross-coupling reactions where the tetrahydroquinoline moiety might act as a ligand, the substitution pattern can influence the stability and catalytic activity of the resulting metal complex.

Below is a data table summarizing the general impact of different substitution patterns on the reactivity of the tetrahydroquinoline scaffold, providing a comparative context for the specific case of the 3,6-dimethyl derivative.

Substitution PatternImpact on Aromatic Ring Reactivity (EAS)Impact on Heterocyclic Ring ReactivityExpected Selectivity in EAS
UnsubstitutedBaseline reactivityBaseline reactivityMixture of 5- and 7-substituted products
6-MethylActivatedMinimal electronic effectPredominantly 5- and 7-substituted
3-MethylMinimal electronic effectSteric hindrance at N and C4Mixture of 5- and 7-substituted products
3,6-Dimethyl Activated Steric hindrance at N and C4 Predominantly 5- and 7-substituted
6-Nitro (electron-withdrawing)DeactivatedMinimal electronic effectPredominantly 5- and 7-substituted (slower reaction)

Steric and Electronic Effects of Methyl Groups on the Tetrahydroquinoline Ring System

The methyl groups in this compound each contribute distinct steric and electronic effects that fine-tune the molecule's chemical functionality.

Electronic Effects: The 6-methyl group is an activating group due to its positive inductive (+I) and hyperconjugative effects. It donates electron density to the aromatic ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. This increased electron density is particularly concentrated at the ortho (C5) and para (C7) positions, thus directing incoming electrophiles to these sites. This electronic enhancement can be a key factor in designing catalytic cycles where the tetrahydroquinoline moiety participates in electronic interactions with a metal center or substrate.

Steric Effects: The 3-methyl group introduces significant steric bulk in the vicinity of the nitrogen atom and the C2 and C4 positions of the heterocyclic ring. This steric hindrance can have several consequences:

Modulation of Nucleophilicity: While the nitrogen atom in the tetrahydroquinoline ring is inherently nucleophilic, the steric hindrance from the 3-methyl group can modulate its reactivity towards electrophiles. For smaller electrophiles, the effect may be minimal, but for bulkier reagents, the rate of N-functionalization can be significantly reduced.

Diastereoselectivity: The presence of a chiral center at C3 (if the molecule is not a racemate) can introduce diastereoselectivity in reactions occurring at the nitrogen or other parts of the heterocyclic ring. The 3-methyl group can direct the approach of reagents from the less hindered face of the molecule.

Conformational Rigidity: The methyl group at C3 can influence the conformational preference of the six-membered heterocyclic ring, potentially locking it into a more defined chair or boat-like conformation. This can have implications for the orientation of other substituents and their reactivity.

The following table provides a qualitative summary of the steric and electronic effects of the methyl groups in this compound.

GroupPositionElectronic EffectSteric EffectPrimary Influence on
MethylC6+I, Hyperconjugation (Electron-donating)MinimalReactivity and regioselectivity of the aromatic ring
MethylC3+I (Electron-donating)SignificantReactivity of the nitrogen atom and stereoselectivity of reactions on the heterocyclic ring

Rational Design of this compound Analogs for Targeted Chemical Transformations

The understanding of the structure-activity relationships of this compound provides a foundation for the rational design of its analogs for specific applications in chemical synthesis, particularly in catalysis. By systematically modifying the substitution pattern, it is possible to fine-tune the steric and electronic properties of the tetrahydroquinoline scaffold to achieve desired catalytic activity and selectivity.

For instance, in the design of chiral ligands for asymmetric catalysis, the 3-methyl group serves as a starting point for introducing chirality. The synthesis of enantiomerically pure this compound would allow for its use as a chiral building block. Further modifications could involve the introduction of other functional groups at the nitrogen atom or the aromatic ring to create bidentate or tridentate ligands capable of coordinating with transition metals.

The electronic properties of the aromatic ring can also be systematically varied to modulate the catalytic activity. For example, replacing the 6-methyl group with a stronger electron-donating group (e.g., methoxy) would further enhance the electron density on the aromatic ring and potentially increase the catalytic turnover frequency in certain reactions. Conversely, introducing an electron-withdrawing group could be beneficial in reactions where a more electron-deficient ligand is required.

The design of analogs for targeted chemical transformations can be guided by computational studies. Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of different analogs and their corresponding metal complexes. These calculations can provide insights into the stability of catalytic intermediates and the energy barriers of key reaction steps, thereby guiding the selection of the most promising candidates for experimental investigation.

The table below outlines a hypothetical rational design strategy for modifying this compound for a targeted chemical transformation, such as a hypothetical asymmetric hydrogenation reaction.

Design ModificationRationaleExpected Outcome
Synthesis of enantiopure (R)- or (S)-3-methyl isomerIntroduction of a defined stereocenterEnantioselective catalysis
Introduction of a phosphine group at the C8 positionCreation of a bidentate P,N-ligand for metal coordinationEnhanced catalytic activity and stability
Variation of the substituent at the C6 position (e.g., OMe, CF3)Tuning the electronic properties of the ligandOptimization of catalyst's electronic parameters for the specific substrate
Introduction of a bulky substituent at the C2 positionIncreasing steric hindrance around the metal centerImproved enantioselectivity

By combining the principles of SAR with modern synthetic and computational techniques, it is possible to rationally design and develop novel this compound analogs with tailored properties for a wide range of targeted chemical transformations.

Future Research Directions for 1,2,3,4 Tetrahydro 3,6 Dimethylquinoline

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing tetrahydroquinolines exist, future research must focus on developing modern, efficient, and sustainable routes tailored to 1,2,3,4-Tetrahydro-3,6-dimethylquinoline. The current synthetic landscape for substituted tetrahydroquinolines is rich with innovative strategies that could be adapted and optimized for this specific target.

Key areas for future synthetic research include:

Asymmetric Catalysis: The chiral center at the C3 position of the molecule makes enantioselective synthesis a primary goal. Future work should explore the use of chiral catalysts, such as phosphoric acids or transition metal complexes (e.g., Iridium, Rhodium, Gold), to control the stereochemistry during the cyclization or hydrogenation steps. organic-chemistry.org Achieving high enantiomeric excess is crucial for potential pharmaceutical applications.

Domino Reactions: These multi-step sequences, where subsequent reactions occur in a single pot without isolating intermediates, offer significant advantages in terms of atom economy and reduced waste. nih.gov Designing a domino reaction starting from simple precursors like a substituted aniline (B41778) (p-toluidine) and an appropriate Michael acceptor could provide a highly efficient pathway to the this compound core. nih.gov

Borrowing Hydrogen Methodology: This elegant, atom-economical approach uses alcohols as alkylating agents, with water as the only byproduct. A manganese-based pincer catalyst has been successfully used for the synthesis of other tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov Adapting this methodology could provide a green and efficient route to the target molecule.

Catalytic Hydrogenation of Quinolines: The selective hydrogenation of the corresponding 3,6-dimethylquinoline is a direct route. Research should focus on novel heterogeneous and homogeneous catalysts, such as unsupported nanoporous gold or cobalt-based systems, that operate under mild conditions with high selectivity for the reduction of the pyridine (B92270) ring while leaving the benzene (B151609) ring intact. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research Objective for this compound
Asymmetric CatalysisHigh enantioselectivity, access to specific stereoisomersDevelopment of a catalyst system for stereocontrolled synthesis of the C3-chiral center.
Domino ReactionsHigh efficiency, atom economy, reduced purification stepsDesign of a one-pot reaction cascade from simple, readily available starting materials. nih.gov
Borrowing Hydrogen MethodologyGreen chemistry (water as byproduct), high atom economyOptimization of a base metal catalyst (e.g., Mn, Fe) for the specific substrates required. nih.gov
Selective HydrogenationDirect route from quinoline (B57606) precursor, potentially high yieldDiscovery of a catalyst that selectively reduces the N-heterocyclic ring under mild conditions. organic-chemistry.org

Exploration of Untapped Reactivity Pathways

The reactivity of the this compound scaffold is largely uncharted territory. Future research should systematically investigate its behavior in various chemical transformations to unlock a wider range of functionalized derivatives.

Promising areas for reactivity studies include:

C-H Functionalization: The tetrahydroquinoline nucleus has several C-H bonds that could be selectively functionalized. Ruthenium-catalyzed C8-acylation and hydroxymethylation have been demonstrated on the parent scaffold, offering a template for modifying the aromatic ring of this compound. interconf.center Exploring directed ortho-metalation or other C-H activation strategies could lead to a host of novel compounds with unique substitution patterns.

N-H Functionalization: The secondary amine is a key functional handle. While N-alkylation and N-acylation are standard transformations, more advanced reactions, such as N-arylation or coupling with complex moieties, should be explored to create derivatives with diverse properties.

Oxidative Dehydrogenation: The conversion of the tetrahydroquinoline ring back to its aromatic quinoline counterpart is a valuable transformation. researchgate.net Investigating selective and mild oxidation conditions would provide access to 3,6-dimethylquinoline and its derivatives, which are also important chemical intermediates.

Electrophilic Aromatic Substitution: The electron-donating nature of the amino group and the C6-methyl group activates the aromatic ring towards electrophilic substitution. A thorough study of reactions like nitration, halogenation, and Friedel-Crafts acylation could clarify the regioselectivity and lead to valuable functionalized intermediates. Previous studies on the nitration of the parent tetrahydroquinoline have shown complex regiochemical outcomes depending on the reaction conditions and protecting groups, highlighting the need for a detailed investigation for this specific derivative. researchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding experimental work and accelerating the discovery process. For this compound, a concerted computational effort could rationalize its behavior and facilitate the design of new functional molecules.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. mdpi.com Such studies can predict the most likely sites for electrophilic or nucleophilic attack, explain the regioselectivity of reactions like nitration, and calculate thermodynamic properties of reaction pathways. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of the molecule. nih.gov This is particularly valuable for designing derivatives intended to interact with biological targets, such as proteins or enzymes, by modeling the stability of the ligand-receptor complex. mdpi.com

Structure-Activity Relationship (SAR) Modeling: By combining computational predictions with experimental data, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These models can correlate specific structural features of this compound derivatives with their activity in a particular application (e.g., as mTOR inhibitors), enabling the rational design of more potent and selective compounds. nih.govmdpi.com

Table 2: Focus Areas for Computational Studies
Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT)Predict reactivity and spectroscopic propertiesMaps of electrostatic potential, optimized geometries, reaction energy profiles. mdpi.com
Molecular Dynamics (MD)Simulate interactions with biological targets or materialsBinding affinities, conformational stability of complexes. nih.gov
QSAR ModelingDesign derivatives with enhanced propertiesPredictive models for biological activity or material performance. researchgate.net

Integration into Emerging Fields of Materials Science and Catalysis

The unique electronic and structural features of the tetrahydroquinoline scaffold suggest that this compound could be a valuable building block in advanced materials and catalysis.

Future research should explore its potential in:

Organic Electronics: The electron-rich aromatic system makes the tetrahydroquinoline core a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in organic conductors. Research would involve synthesizing polymers or small molecules incorporating the this compound unit and characterizing their photophysical and electronic properties.

Functional Dyes and Sensors: The tetrahydroquinoline core is found in some dyes. acs.org By attaching chromophoric or fluorophoric groups, or moieties that can interact with specific analytes (e.g., metal ions, anions), derivatives of this compound could be developed as novel sensors or functional dyes for imaging and materials applications.

Q & A

Q. What are the primary synthetic routes for 1,2,3,4-Tetrahydro-3,6-dimethylquinoline?

The compound is typically synthesized via:

  • Catalytic hydrogenation : Reduction of the corresponding quinoline derivative using hydrogen gas and palladium on carbon (Pd/C) under ambient conditions. This method selectively yields tetrahydroquinoline derivatives .
  • Tin/HCl reduction : Applicable to parent quinolines, where tin metal reacts with hydrochloric acid under reflux to produce tetrahydroquinoline .
  • Cyclization strategies : For substituted derivatives, epichlorohydrin reacts with aromatic amines (e.g., diphenylamine) under heat to form tetrahydroquinoline cores via intramolecular electrophilic attack .

Q. Key considerations :

  • Substituent location (e.g., methyl groups at positions 3 and 6) influences reaction pathways.
  • Purification often involves chromatography or recrystallization .

Q. How is the structure of this compound confirmed experimentally?

Methodological approaches include:

  • 1H NMR spectroscopy : Analysis of chemical shifts and coupling constants to verify methyl group positions and aromatic proton environments. For example, methyl groups at C3 and C6 produce distinct singlet peaks due to lack of neighboring protons .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 175.23 for C11H13NO derivatives) confirm molecular weight and purity .
  • X-ray crystallography : Resolves molecular conformation and packing, particularly for bicyclic derivatives .

Advanced Research Questions

Q. How can researchers design bifunctional 1,2,3,4-Tetrahydroquinoline derivatives with controlled substituent patterns?

Strategy :

  • Epichlorohydrin-mediated cyclization : React N,N'-di(3-chloro-2-hydroxypropyl) diamines with aromatic amines to form two tetrahydroquinoline rings via intramolecular cyclization (Scheme 1 in ).
  • Regioselective functionalization : Use directing groups (e.g., sulfonyl or acetyl) to guide electrophilic substitution at specific positions .

Q. Example :

  • Synthesis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-benzodiazacyclopentadecine involves sulfonyl-directed cyclization and ethanol-assisted crystallization .

Q. How do electronic effects of substituents influence regioselectivity in functionalization reactions?

Mechanistic insights :

  • Electron-donating groups (e.g., methyl at C3/C6) activate adjacent positions for electrophilic attack, favoring substitutions at C4 or C7 .
  • Electron-withdrawing groups (e.g., nitro or cyano) deactivate the ring, directing reactions to meta or para positions relative to the substituent .

Q. Experimental validation :

  • Compare reaction outcomes using substituents with varying electronic profiles (e.g., methyl vs. fluoro) and analyze via NMR/HPLC .

Q. What strategies resolve contradictions in catalytic hydrogenation outcomes for substituted derivatives?

Common issues :

  • Inconsistent yields due to catalyst poisoning by nitrogen lone pairs in the quinoline core .

Q. Solutions :

  • Catalyst optimization : Use quinoline-poisoned Pd/C to improve selectivity for tetrahydroquinoline over fully hydrogenated products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sterically hindered derivatives .

Q. Case study :

  • Hydrogenation of 6-fluoro-2-methyltetrahydroquinoline achieved 85% yield using Pd/C in ethanol, with purity confirmed by GC-MS .

Q. How are Hirshfeld surface analyses applied to study intermolecular interactions in tetrahydroquinoline derivatives?

Methodology :

  • Crystallographic data : Acquire X-ray diffraction data (e.g., for 8-benzyl-1-sulfonyl derivatives) and calculate Hirshfeld surfaces to map van der Waals interactions .
  • Quantitative metrics : Analyze close contacts (e.g., H···O, H···N) to explain packing patterns and stability .

Q. Example :

  • In 8-benzyl-1-sulfonyl derivatives, H···π interactions dominate (45% of surface contacts), stabilizing the crystal lattice .

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